molecular formula C17H11N3O3 B6510772 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-54-0

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B6510772
CAS No.: 931697-54-0
M. Wt: 305.29 g/mol
InChI Key: NOECVZRQNCRDGC-UHFFFAOYSA-N
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Description

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound designed for research applications, particularly in the field of anticancer agent development. It belongs to a class of molecular hybrids integrating a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry for its significant metabolic stability and its role as a bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic properties of drug candidates . This compound is structurally analogous to other investigated coumarin-oxadiazole hybrids, such as 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, which have been the subject of polymorphism studies based on the assumption of their potential anticancer activity . The integration of the pyridin-4-yl moiety further augments its potential as a ligand in coordination chemistry and for targeting specific enzymes. The primary research value of this compound lies in its potential as a scaffold for inhibiting key biological targets in oncology. Heterocyclic compounds containing the 1,3,4-oxadiazole moiety have demonstrated a broad spectrum of mechanisms, including the inhibition of enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation and survival . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel therapeutic agents, for biochemical assay development, or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

8-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-10-3-2-4-12-9-13(17(21)22-14(10)12)16-19-15(20-23-16)11-5-7-18-8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECVZRQNCRDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 8-methyl-2H-chromen-2-one with appropriate reagents to introduce the oxadiazole and pyridine moieties.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound typically involves multi-step protocols:

  • Step 1: Formation of the coumarin (chromen-2-one) backbone via Knoevenagel condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions .

  • Step 2: Introduction of the oxadiazole ring through cyclization. One common method involves reacting amidoximes with activated carbonyl groups (e.g., bromoacetyl derivatives). For example:

    • 3-(Bromoacetyl)coumarins react with amidoximes in polar aprotic solvents (e.g., DMF) to form oxadiazole rings .

  • Step 3: Functionalization of the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Example Reaction Conditions:

Reaction StepReagents/ConditionsYieldReference
Oxadiazole formationAmidoxime, DMF, 80°C, 12 h65–78%
Pyridinyl couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, reflux55–70%

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in:

  • Nucleophilic Substitutions: The N–O bond can cleave under acidic or basic conditions. For instance, treatment with NH₃/EtOH yields open-chain amidoxime derivatives .

  • Cycloadditions: Acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles .

  • Coordination Chemistry: The pyridinyl nitrogen and oxadiazole oxygen atoms serve as ligands for transition metals (e.g., Cu(II), Au(I)), forming complexes with potential catalytic or medicinal applications .

Key Reaction:

Oxadiazole+Nitrile OxideΔTriazolo-oxadiazole Derivative(Yield: 60%)[12]\text{Oxadiazole} + \text{Nitrile Oxide} \xrightarrow{\Delta} \text{Triazolo-oxadiazole Derivative} \quad \text{(Yield: 60\%)}[12]

Functionalization of the Chromenone Core

  • Electrophilic Substitution: The electron-rich aromatic ring undergoes halogenation (e.g., bromination at C-6) using NBS in CCl₄ .

  • Methyl Group Oxidation: The 8-methyl substituent is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ .

  • Ring-Opening Reactions: Strong bases (e.g., NaOH/EtOH) cleave the lactone ring, forming water-soluble carboxylates .

Example Oxidation Data:

SubstrateOxidizing AgentProductYield
8-Methyl chromenoneKMnO₄, H₂SO₄, 60°C8-Carboxy chromenone45%

Pyridinyl Group Modifications

  • Quaternization: Reacts with methyl iodide to form N-methylpyridinium salts, enhancing solubility .

  • Metal Coordination: Participates in π-π stacking and hydrogen bonding in crystal lattices, as observed in X-ray studies .

Catalytic and Solvent Effects

  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., oxadiazole formation from 12 h to 10 min under MWI) .

  • Solvent-Free Conditions: Improves yields in cyclization steps (e.g., grindstone chemistry) .

Stability and Degradation

  • Photodegradation: UV exposure induces cleavage of the oxadiazole ring, forming nitrile and carbonyl byproducts .

  • Acidic Hydrolysis: Degrades into coumarin-3-carboxylic acid and pyridinylamidoxime under HCl/EtOH .

Comparative Reactivity Table

Reaction TypeChromenone CoreOxadiazole RingPyridinyl Group
Electrophilic substitutionHigh (C-6, C-8)LowModerate (C-2, C-4)
Nucleophilic attackLowHigh (N–O bond)Low
OxidationModerate (methyl → COOH)ResistantResistant

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has shown potential in various assays, including antimicrobial and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways can make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors and dyes. Its unique properties can contribute to the development of innovative products.

Mechanism of Action

The mechanism by which 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Catalysts
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C₁₇H₁₁N₃O₃ 305.29 Coumarin core, 8-methyl, 1,2,4-oxadiazole-pyridinyl Not specified
3-(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one C₂₀H₁₅N₅O₄ (est.) ~389.36 (est.) Azetidine-carbonyl linker, 1,2,4-oxadiazole Not specified
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine C₁₃H₁₁N₅O 253.26 1,3,4-oxadiazole, phenylamine substituent Iron chloride, manganese

Biological Activity

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a chromenone core with a pyridinyl-oxadiazole moiety, which imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H11N3O3C_{17}H_{11}N_{3}O_{3} with a molecular weight of approximately 305.29 g/mol. The compound features a chromenone structure that enhances its stability and reactivity due to the presence of nitrogen-containing rings.

PropertyValue
Molecular FormulaC17H11N3O3C_{17}H_{11}N_{3}O_{3}
Molecular Weight305.29 g/mol
CAS Number931697-54-0

Anticancer Properties

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity by targeting various enzymes involved in cancer proliferation. The oxadiazole moiety in this compound may inhibit key proteins such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Mechanisms of Action:

  • Enzyme Inhibition : The compound may inhibit enzymes that contribute to tumor growth.
  • Apoptosis Induction : It could promote programmed cell death in cancerous cells through modulation of signaling pathways.

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various bacterial and fungal strains. Studies suggest that the specific arrangement of functional groups enhances its interaction with microbial targets .

Target Spectrum:

  • Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Demonstrated antifungal activity in preliminary studies.

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory properties. Research indicates that similar oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

  • Anticancer Efficacy Study :
    • A study involving various oxadiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cell cycle regulation .
  • Antimicrobial Testing :
    • In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Q & A

Q. What experimental approaches validate its mechanism of action in enzyme inhibition?

  • Methodology :
  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Z-LYTE™ for kinases).
  • Binding studies : Perform surface plasmon resonance (SPR) to determine dissociation constants (KDK_D).
  • Cellular validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

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